Cas no 63547-25-1 (Modafinil Carboxylate Methyl Ester)

Modafinil Carboxylate Methyl Ester structure
63547-25-1 structure
Product Name:Modafinil Carboxylate Methyl Ester
N.o CAS:63547-25-1
MF:C16H16O3S
MW:288.361443519592
CID:960440
PubChem ID:10039759
Update Time:2025-04-19

Modafinil Carboxylate Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • Modafinil Carboxylate Methyl Ester
    • Acetic acid, 2-[(diphenylmethyl) sulfinyl]-, methyl ester
    • methyl 2-(benzhydrylsulfinyl)acetate
    • Modafinil Carboxylat
    • 2-[(Diphenylmethyl)sulfinyl]acetic Acid Methyl Ester
    • ACE
    • Acetic acid, [(diphenylmethyl)sulfinyl]-, methyl ester
    • FT-0672444
    • methyl (-)-benzhydrylsulfinylacetate
    • methyl 2-diphenylmethylsulfinylacetate
    • methyl benzhydrylsulphinylacetate
    • methyldiphenylmethylsulphinyl acetate
    • SureCN1537276
    • Methyl [(RS)-(Diphenylmethyl)sulphinyl]acetate
    • (R)-methyl2-(benzhydrylsulfinyl)acetate
    • 63547-25-1
    • Methyl [(RS)-(Diphenylmethyl)sulfinyl]acetate; Modafinil Imp. C (EP); Modafinil Impurity C
    • JFMZFATUMFWKEA-UHFFFAOYSA-N
    • DTXSID40434643
    • DA-33136
    • A917990
    • METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE
    • Methyl 2-benzhydrylsulfinylacetate
    • Methyl (diphenylmethanesulfinyl)acetate
    • Methyl [(RS)-(Diphenylmethyl)sulfinyl]acetate
    • SCHEMBL1537276
    • Inchi: 1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
    • Chave InChI: JFMZFATUMFWKEA-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC)(C(C1C=CC=CC=1)C1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 288.08208
  • Massa monoisotópica: 288.08201554g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 313
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 62.6Ų

Propriedades Experimentais

  • Densidade: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 85-87°C
  • Solubilidade: Very 微溶 (0.89 g/L) (25 ºC),
  • PSA: 43.37

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